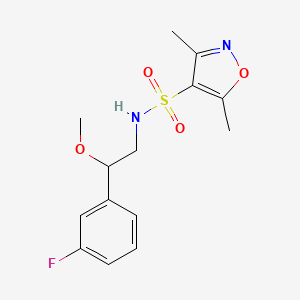

1-(二苯甲基)-4-(2-氟苯磺酰)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

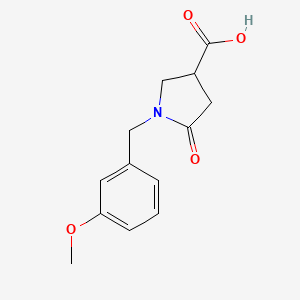

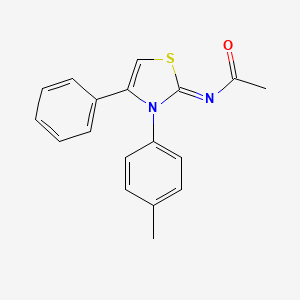

The compound "1-(Diphenylmethyl)-4-(2-fluorobenzenesulfonyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their central nervous system activity and have been studied for their potential therapeutic applications, including as treatments for cocaine abuse and as cerebral vasodilators .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, was achieved through a series of these reactions with a total yield of 48.2% . The synthesis process is influenced by various factors, such as the reagents used, reaction conditions, and the nature of substituents on the benzene ring .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. For example, the crystal and molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . These structural details are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions, which are essential for their biological activity and pharmacokinetics. For example, the introduction of hydroxy and methoxy substituents to the benzene ring can result in potent and selective ligands for the dopamine transporter (DAT), which is significant for developing cocaine-abuse therapeutic agents . The reactivity of the piperazine ring and its substituents plays a critical role in the compound's ability to bind to biological targets and exert its therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like fluorine or hydroxyl groups can alter these properties, affecting the compound's suitability for drug formulation and delivery. For instance, the hydroxyl groups in some derivatives were included to form oil-soluble prodrugs amenable to depot injection techniques, which could provide extended-release therapeutic effects . Understanding these properties is essential for the development of effective and safe pharmaceutical agents.

科学研究应用

哌嗪衍生物在抗菌活性中的作用

哌嗪及其类似物因其对包括结核分枝杆菌在内的多种病原体的抗菌特性而被广泛研究。研究强调了哌嗪类化合物在解决耐药性结核菌株中的潜力,展示了它们在开发新的抗结核分子的重要性 (Girase 等,2020).

哌嗪在药物开发中的作用

哌嗪作为一种关键的结构元素,用于设计具有多种治疗应用的药物,包括抗精神病药、抗抑郁药、抗癌药和抗炎药。它作为药物支架的多功能性归因于通过结构修饰调节药代动力学和药效学特性的能力 (Rathi 等,2016).

在增强药物生物利用度中的作用

哌嗪衍生物的生物利用度增强特性,包括它们与酶和转运蛋白相互作用的能力,使其在药物制剂中具有价值。这一特性有助于改善治疗药物和植物化学物质的吸收和有效性 (Srinivasan,2007).

抗抑郁药的开发

哌嗪部分在抗抑郁药中的存在因其对治疗效果的贡献而引人注目。基于哌嗪的化合物正在持续研究其在治疗抑郁症中的潜力,证明了这一结构特征在抗抑郁药药理活性中的关键作用 (Kumar 等,2021).

安全和危害

属性

IUPAC Name |

1-benzhydryl-4-(2-fluorophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O2S/c24-21-13-7-8-14-22(21)29(27,28)26-17-15-25(16-18-26)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSKMLKGTKVOJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-((2-fluorophenyl)sulfonyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2516027.png)

![3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B2516033.png)

![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)

![2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid](/img/structure/B2516035.png)